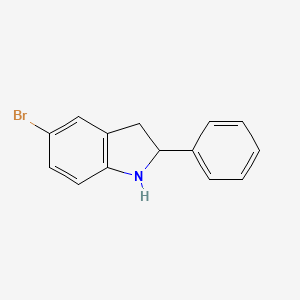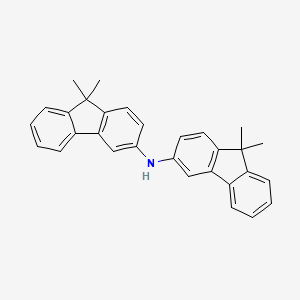
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine is an organic compound with the molecular formula C30H27N. It is primarily used as a pharmaceutical intermediate and a building block for organic sensitizers in dye-sensitized solar cells . The compound is characterized by its unique structure, which includes two 9,9-dimethylfluorene groups attached to an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine typically involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions. One common method includes the use of carbamic acid, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester as a starting material . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scalable and chromatography-free synthesis methods. These methods are designed to produce the compound in multi-gram quantities, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorenes. These products have significant applications in pharmaceuticals and organic electronics .
Applications De Recherche Scientifique
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of organic sensitizers for dye-sensitized solar cells, contributing to advancements in renewable energy technologies
Mécanisme D'action
The mechanism of action of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a hole transport material, facilitating the movement of charge carriers and enhancing the efficiency of the solar cell . The molecular targets include various organic and inorganic components of the solar cell, and the pathways involve electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications in dye-sensitized solar cells and as a pharmaceutical intermediate .
Propriétés
Formule moléculaire |
C30H27N |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(9,9-dimethylfluoren-3-yl)-9,9-dimethylfluoren-3-amine |
InChI |
InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)31-20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28,3)4/h5-18,31H,1-4H3 |
Clé InChI |
ASRORRPIXCOKTO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C)C6=CC=CC=C61)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)


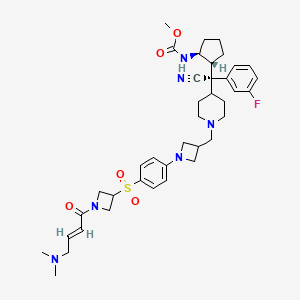
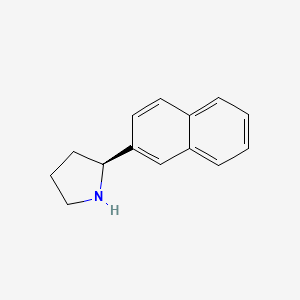
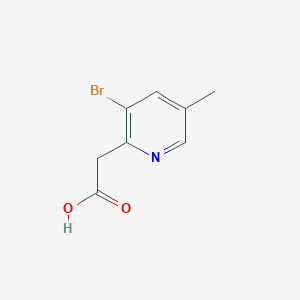
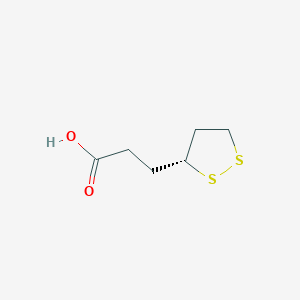
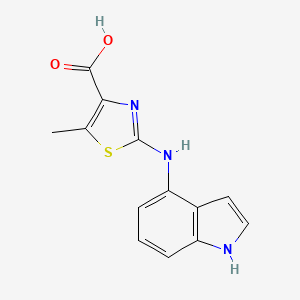
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)

![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
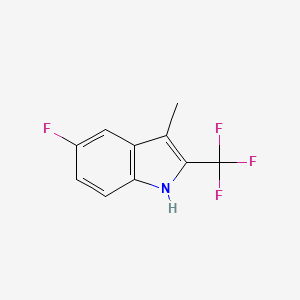
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
